molecular formula C10H20ClN B3006208 Spiro[3.5]nonan-5-ylmethanamine hydrochloride CAS No. 2230798-61-3

Spiro[3.5]nonan-5-ylmethanamine hydrochloride

Cat. No.: B3006208
CAS No.: 2230798-61-3
M. Wt: 189.73
InChI Key: NPZDSISMWXAHTO-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-5-ylmethanamine hydrochloride (CAS: 2230798-61-3) is a bicyclic organic compound characterized by a spirocyclic framework where two rings (a 3-membered and a 5-membered ring) share a single carbon atom. Its molecular formula is C₁₀H₂₀ClN, with a molecular weight of 189.72 g/mol .

The compound is commercially available through a global network of suppliers, including SANCT Corporation (Japan), Kemona Impex (India), and Zibo Jingchuang Chemical Technology (China), indicating its relevance in pharmaceutical research . However, detailed physicochemical data (e.g., melting point, solubility) remain undisclosed in public sources.

Properties

IUPAC Name

spiro[3.5]nonan-9-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-8-9-4-1-2-5-10(9)6-3-7-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZDSISMWXAHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCC2)C(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonan-5-ylmethanamine hydrochloride typically involves the formation of the spirocyclic nonane ring followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methanamine group is then introduced through a nucleophilic substitution reaction, often using reagents such as ammonia or primary amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or distillation. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid, followed by recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents such as hydrogen gas or metal hydrides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

Spiro[3.5]nonan-5-ylmethanamine hydrochloride serves as a building block in organic synthesis. It is utilized in:

  • Synthesis of complex molecules: Its unique structure allows for the introduction of various functional groups through oxidation, reduction, or substitution reactions.
Reaction TypeCommon ReagentsProducts
OxidationKMnO4, CrO3Oxides, ketones
ReductionLiAlH4, NaBH4Amines, alcohols
SubstitutionAlkyl halides, acyl chloridesDiverse functionalized products

Biology

Research indicates that compounds with spirocyclic structures often exhibit significant biological activity. This compound is being studied for:

  • Interactions with biological molecules: Its ability to fit into specific binding sites on enzymes or receptors may modulate their activity.

Medicine

Ongoing studies explore its potential therapeutic applications:

  • Drug development: The compound is investigated as a precursor for new pharmaceuticals due to its unique binding properties and potential efficacy against various diseases.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Drug Discovery : Research has shown that spiro compounds can enhance binding affinity in drug design, making them valuable candidates for further investigation in pharmacology.
  • Synthesis Pathways : Various synthetic routes have been documented that showcase the versatility of this compound in creating diverse chemical entities.

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-5-ylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between Spiro[3.5]nonan-5-ylmethanamine hydrochloride and analogous spiro compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Features Key Notes
Spiro[3.5]nonan-5-ylmethanamine HCl C₁₀H₂₀ClN 189.72 Methanamine group Broad supplier availability
7-Azaspiro[3.5]nonane HCl C₈H₁₆ClN 177.67 Aza group at position 7 Higher cost ($223/250 mg)
6-(Aminomethyl)spiro[3.5]nonan-5-ol HCl C₁₀H₁₉ClN₂O 218.73 Aminomethyl and hydroxyl groups Potential solubility enhancement
Spiro[2.3]hex-5-ylamine HCl C₆H₁₂ClN 133.62 Smaller spiro system [2.3] Higher ring strain
Key Observations:

Ring Size and Stability: The [3.5] spiro system in the target compound offers a balance between stability and conformational flexibility compared to smaller systems like [2.3] (e.g., Spiro[2.3]hex-5-ylamine HCl).

Functional Group Impact: The aza group in 7-Azaspiro[3.5]nonane HCl introduces a basic nitrogen atom, which may enhance interactions with biological targets (e.g., enzymes or receptors) but could reduce blood-brain barrier permeability .

Molecular Weight and Pharmacokinetics :

  • Compounds with lower molecular weights (e.g., Spiro[2.3]hex-5-ylamine HCl at 133.62 g/mol) may exhibit faster absorption and distribution but shorter half-lives due to rapid excretion.
  • The target compound’s moderate molecular weight (189.72 g/mol) suggests balanced pharmacokinetic properties, though empirical data are lacking .

Biological Activity

Spiro[3.5]nonan-5-ylmethanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which often confers distinct biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The spirocyclic structure of this compound contributes to its rigidity and three-dimensionality, which are desirable traits in drug design. Such structural features can enhance binding affinity to biological targets and influence pharmacokinetic properties.

Anticancer Properties

Research indicates that spirocyclic compounds often exhibit significant anticancer activity. For instance, studies have shown that similar spiro compounds can induce apoptosis in various cancer cell lines through mitochondrial pathways and caspase activation. The mechanism typically involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c, leading to cell death.

Neuroprotective Effects

The compound's potential neuroprotective properties are also noteworthy. It has been suggested that this compound may interact with muscarinic acetylcholine receptors, which play a crucial role in cognitive functions and neuroprotection. Compounds with similar structures have demonstrated selective antagonistic effects on specific muscarinic receptor subtypes, potentially offering therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders .

Anti-inflammatory Activity

Inflammation is a common pathway in many diseases, including cancer and neurodegenerative disorders. Compounds related to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that the compound may have a dual role in mitigating both cancer progression and neuroinflammation .

Case Studies

  • Study on Apoptosis Induction : A recent study demonstrated that spirocyclic compounds led to significant apoptosis in A431 human epidermoid cancer cells, with IC50 values indicating potent activity at low concentrations .
  • Neuroprotection in Animal Models : In vivo studies showed that similar spiro compounds could improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling .
  • Anti-inflammatory Mechanisms : Research highlighted the ability of spiro compounds to downregulate NF-kB signaling pathways, leading to reduced expression of inflammatory markers .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via mitochondrial pathways
NeuroprotectiveInteraction with muscarinic receptors
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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